
(R)-chlorphenesin
説明
(R)-chlorphenesin is the (R)-enantiomer of chlorphenesin. It is an enantiomer of a (S)-chlorphenesin.
科学的研究の応用
Antineoplastic Activity
(R)-Chlorphenesin has been identified for its antineoplastic properties in various experimental tumor systems. This includes its action against virus-induced murine leukemias and several transplantable tumors. Interestingly, its therapeutic activity was particularly notable in neoplasias with a protracted course. Chlorphenesin's mechanism of action might involve enhancing cell-mediated immune responses of the host, as suggested by experimental results. It is not cytotoxic at therapeutic levels and lacks antiviral activity. Preliminary clinical trials have indicated its potential value in treating squamous cell carcinoma of the skin (Spencer, Runser, Berger, Tarnowski, & Mathé, 1972).
Emulgel Formulation
This compound has been used to develop an emulgel formulation, utilizing hydroxypropylmethyl cellulose (HPMC) and Carbopol 934 as gelling agents. This study aimed to enhance drug release and antifungal activity compared to commercially available topical powder. The concentration of the emulsifying agent significantly influenced the drug release from the emulgels, suggesting its potential for improved topical applications (Mohamed, 2004).
Immunomodulatory Effects
Chlorphenesin has demonstrated the ability to modulate immune responses. For instance, it can inhibit antibody production when administered with bacterial antigens, suggesting an immunosuppressive effect contingent upon prior incubation with the antigen. This immunosuppression is reversible, and animals immunized with antigen-drug mixtures, while not responding with significant antibody production, are still immunologically primed. This highlights chlorphenesin's potential as an antigen-associated immunosuppressant (Whang & Neter, 1970).
Ecotoxicity Assessment
Photolysis experiments have been conducted on chlorphenesin to evaluate its ecotoxicity, particularly when used as a preservative in cosmetic products. Studies have shown an increase in overall ecotoxicity of chlorphenesin upon irradiation, with 4-chlorophenol identified as a contributor to this increased toxicity. These findings are crucial for understanding the environmental impact of chlorphenesin in cosmetic applications (Ben Ouaghrem et al., 2021).
Photoproduct Characterization
Research has been conducted on the photoproducts formed from the degradation of chlorphenesin under UV-visible light. The identification of these by-products is essential for assessing the safety and stability of chlorphenesin in products exposed to light, such as sunscreens and other cosmetics (Rubio et al., 2021).
特性
CAS番号 |
112652-61-6 |
|---|---|
分子式 |
C9H11ClO3 |
分子量 |
202.63 g/mol |
IUPAC名 |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1 |
InChIキー |
MXOAEAUPQDYUQM-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC=C1OC[C@@H](CO)O)Cl |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
正規SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
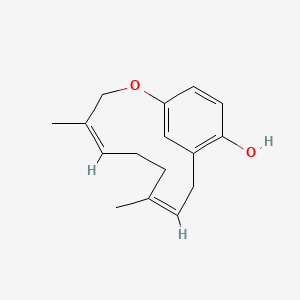
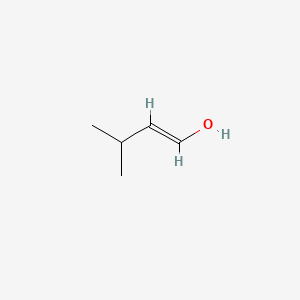
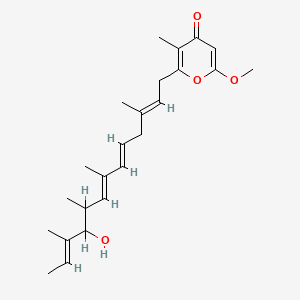

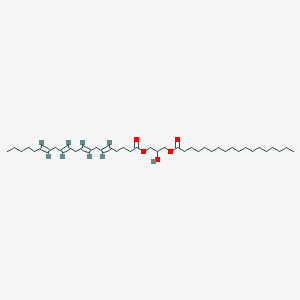

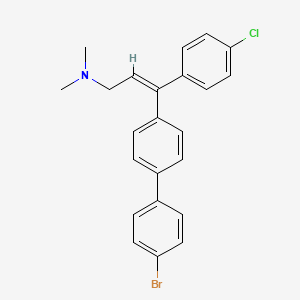
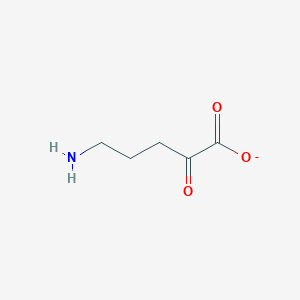
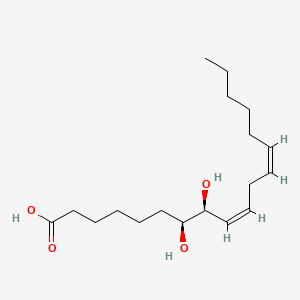
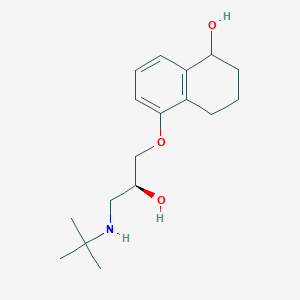

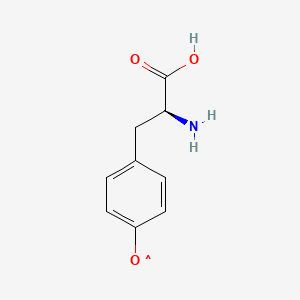

![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
